5-Bromo-2-hydroxy-4-methyl-3-nitrobenzaldehyde
Overview
Description
5-Bromo-2-hydroxy-4-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO4 It is a substituted benzaldehyde, characterized by the presence of bromine, hydroxyl, methyl, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-4-methyl-3-nitrobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-hydroxy-4-methyl-3-nitrobenzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-4-methyl-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-bromo-2-hydroxy-4-methyl-3-aminobenzaldehyde, while substitution of the bromine atom can yield various substituted derivatives .
Scientific Research Applications
5-Bromo-2-hydroxy-4-methyl-3-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-4-methyl-3-nitrobenzaldehyde depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and hydroxyl can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-4-methylbenzaldehyde: Lacks the nitro group, which can significantly alter its reactivity and applications.
2-Hydroxy-4-methyl-3-nitrobenzaldehyde: Lacks the bromine atom, affecting its substitution reactions.
5-Bromo-2-hydroxy-3-nitrobenzaldehyde: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
5-Bromo-2-hydroxy-4-methyl-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields .
Properties
IUPAC Name |
5-bromo-2-hydroxy-4-methyl-3-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-6(9)2-5(3-11)8(12)7(4)10(13)14/h2-3,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWKCJLASBDIPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247381 | |
Record name | 5-Bromo-2-hydroxy-4-methyl-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886504-36-5 | |
Record name | 5-Bromo-2-hydroxy-4-methyl-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886504-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-hydroxy-4-methyl-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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